molecular formula C27H33N3O5 B12026037 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 510712-22-8

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12026037
CAS No.: 510712-22-8
M. Wt: 479.6 g/mol
InChI Key: ZCMDZRKGOGOHAH-WJTDDFOZSA-N
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Description

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridin-3-yl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the Morpholinopropyl Group: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the Isopropoxy-3-methylbenzoyl Group: This can be done using Friedel-Crafts acylation or other suitable acylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The pyrrole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles.

    Coupling Reactions: Catalysts like palladium or nickel, and bases like potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrole or pyridine derivatives.

    Coupling Reactions: Formation of larger, more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a potential lead compound for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure and reactivity make it suitable for applications in materials science, such as the creation of polymers or advanced materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s various functional groups could allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(4-methoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
  • 3-Hydroxy-4-(4-ethoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
  • 3-Hydroxy-4-(4-propoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups. The presence of the isopropoxy-3-methylbenzoyl group, along with the morpholinopropyl and pyridin-3-yl groups, gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

510712-22-8

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H33N3O5/c1-18(2)35-22-8-7-20(16-19(22)3)25(31)23-24(21-6-4-9-28-17-21)30(27(33)26(23)32)11-5-10-29-12-14-34-15-13-29/h4,6-9,16-18,24,31H,5,10-15H2,1-3H3/b25-23+

InChI Key

ZCMDZRKGOGOHAH-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O)OC(C)C

Origin of Product

United States

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